

understanding the chemical structure of PI-273

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An In-depth Technical Guide to the Chemical Structure and Activity of PI-273

Introduction

PI-273 is a significant small-molecule inhibitor identified as the first reversible and specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα).[1][2] Its discovery has provided a crucial tool for investigating the roles of PI4KIIα in cellular processes and has positioned this enzyme as a potential therapeutic target, particularly in oncology.[3][4] **PI-273** distinguishes itself from many other kinase inhibitors through its substrate-competitive mechanism of action.[3][4] This guide provides a detailed overview of its chemical properties, mechanism, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

PI-273, with the chemical name 2-(3-(4-chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-carboxamide, was identified through a combination of docking-based and ligand-based virtual screening strategies.[3][5] Its fundamental chemical properties are summarized below.



Property	Value
CAS Number	925069-34-7[2][6]
Molecular Formula	C16H16CIN3O2S2[2][6]
Molecular Weight	381.9 g/mol [2]
Purity	99.46% (as per one cited batch)[2]
Appearance	Solid[6]
Solubility	Soluble in DMSO (up to 6 mg/mL)[2]
Insoluble in Water and Ethanol[2]	

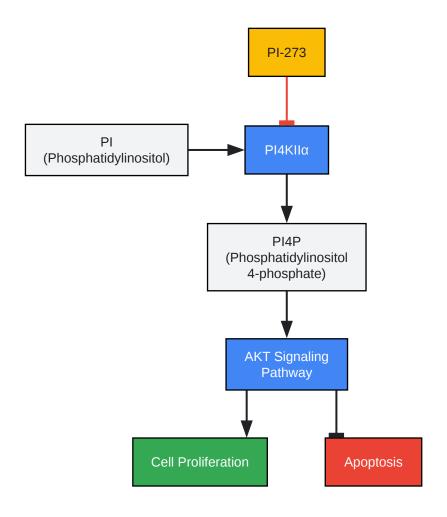
Mechanism of Action

PI-273 acts as a reversible, substrate-competitive inhibitor of PI4KIIα.[3][4] Unlike the majority of kinase inhibitors that compete with ATP, **PI-273** competes with the lipid substrate, phosphatidylinositol (PI).[3] This specificity is a key feature of its inhibitory profile. Kinetic analyses have confirmed this mechanism, showing that **PI-273**'s inhibition is competitive with respect to PI and uncompetitive with respect to ATP.[3] Direct binding to PI4KIIα has been validated through surface plasmon resonance (SPR) and thermal shift assays.[3][7]

Signaling Pathway and Cellular Effects

PI4KIIα is a critical enzyme that phosphorylates PI to generate phosphatidylinositol 4-phosphate (PI4P), a precursor for other important signaling lipids like PI(4,5)P₂ and PI(3,4,5)P₃. [4] By inhibiting PI4KIIα, **PI-273** leads to a dose- and time-dependent reduction in cellular PI4P levels.[3] This disruption of phosphoinositide metabolism subsequently suppresses downstream signaling, most notably the AKT signaling pathway.[1][7] The inhibition of AKT signaling is a key contributor to the anti-proliferative and pro-apoptotic effects of **PI-273** in cancer cells.[1][3]





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PI-273 inhibits PI4KIIα, blocking PI4P production and suppressing the pro-survival AKT pathway.

Quantitative Data Summary

The inhibitory activity of **PI-273** has been quantified both in biochemical assays and in various cell lines, demonstrating its potency and selectivity. Pharmacokinetic studies have also been conducted to evaluate its properties in vivo.

Table 1: In Vitro Inhibitory Activity



Target / Cell Line	IC50 Value (μM)	Notes
Enzymatic Assay		
ΡΙ4ΚΙΙα	0.47[2][4]	Biochemical assay.
Breast Cancer Cell Lines	Cell viability measured after 72 hours.[3][4]	
MCF-7 (Ras wild-type)	3.5[4]	
T-47D (Ras wild-type)	3.1[4]	_
SK-BR-3 (Ras wild-type)	2.3[4]	_
BT-474	2.1[4]	-
MDA-MB-468	3.9[4]	-
Ras-mutant cell lines	>10[4]	Includes MDA-MB-231, SUM159PT, etc.

Table 2: In Vivo Pharmacokinetics in Rats

Parameter	Intravenous (0.5 mg/kg)	Intragastric (1.5 mg/kg)
Half-life (t1/2)	0.411 hours[1][4]	1.321 hours[1][4]
Absolute Bioavailability	-	5.1%[1][4]

Key Experimental Protocols

The characterization of **PI-273** involved a range of standard and advanced molecular and cellular biology techniques.

 Virtual Screening: The initial identification of PI-273 was achieved through a virtual screening strategy.[7] This computational method involves docking a large library of chemical compounds into the three-dimensional structure of the target protein (PI4KIIα) to predict potential binders. Ligand-based approaches, which compare potential inhibitors to known active compounds, were also used.[3]

Foundational & Exploratory





- Kinase Activity Assay: To determine the IC₅₀ value, the enzymatic activity of purified PI4KIIα was measured in the presence of varying concentrations of **PI-273**.[7] The assay typically measures the production of ADP, a byproduct of the ATP-dependent phosphorylation of PI.
- Surface Plasmon Resonance (SPR): SPR was used to confirm the direct interaction between PI-273 and PI4KIIα and to characterize the binding kinetics.[7] This technique measures changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized as the potential inhibitor flows over it.
- Cellular Thermal Shift Assay (CETSA): CETSA was performed to verify that **PI-273** engages with its target, PI4KIIα, within intact cells.[7] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot.
- Phosphoinositide Quantification: To confirm the mechanism of action, the cellular levels of PI4P and other phosphoinositides [such as PI(4,5)P₂ and PI(3,4,5)P₃] were measured after treatment with **PI-273**.[3] This is often done using mass spectrometry-based methods or ELISA-like assays with specific lipid-binding domains.
- Western Blot Analysis: This technique was used to assess the status of the AKT signaling pathway.[5] Specifically, antibodies against phosphorylated AKT (p-AKT) and total AKT were used to determine if PI-273 treatment led to a decrease in AKT activation in breast cancer cells.[7]
- Cell Proliferation and Apoptosis Assays: The anti-cancer effects of **PI-273** were evaluated using cell viability assays (e.g., WST-8) to measure proliferation.[3] Flow cytometry with propidium iodide (PI) staining was used to analyze the cell cycle distribution, revealing that **PI-273** induces a G2/M phase block.[1][3] Apoptosis was quantified by measuring markers like cleaved PARP or using Annexin V staining.[1]
- Mouse Xenograft Models: To assess in vivo efficacy, human breast cancer cells (MCF-7) were implanted in immunodeficient mice.[4] The mice were then treated with PI-273 (e.g., 25 mg/kg/day, intraperitoneal injection), and tumor volume and weight were monitored over time to evaluate the compound's anti-tumor activity.[1][4]

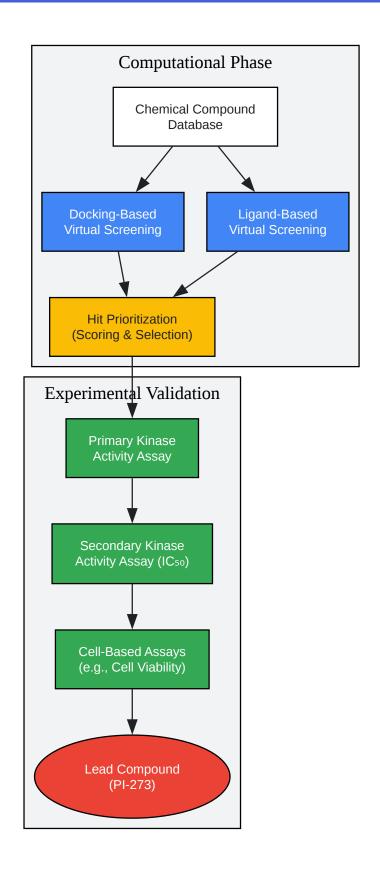


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Experimental Workflow: Virtual Screening for PI4KIIα Inhibitors

The discovery of **PI-273** began with a structured computational screening process designed to identify novel chemical scaffolds with the potential to inhibit PI4KII α .





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Workflow for the identification of **PI-273**, from computational screening to experimental validation.

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